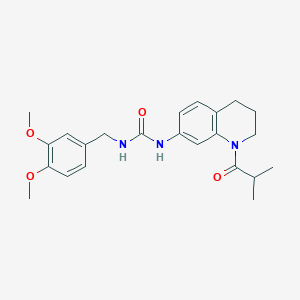

1-(3,4-Dimethoxybenzyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea

Description

1-(3,4-Dimethoxybenzyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea is a urea-based small molecule characterized by a tetrahydroquinoline core fused with an isobutyryl group and a 3,4-dimethoxybenzyl substituent. The compound’s structural complexity, including the electron-donating methoxy groups and the conformationally restrained tetrahydroquinoline system, likely enhances its binding affinity to biological targets.

Properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O4/c1-15(2)22(27)26-11-5-6-17-8-9-18(13-19(17)26)25-23(28)24-14-16-7-10-20(29-3)21(12-16)30-4/h7-10,12-13,15H,5-6,11,14H2,1-4H3,(H2,24,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXKDMCWKJRQZNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-Dimethoxybenzyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea is a synthetic compound with a complex molecular structure represented by the formula C23H29N3O4. This compound has garnered attention in pharmacological research due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is 1-[(3,4-dimethoxyphenyl)methyl]-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]urea. It features a urea linkage and a tetrahydroquinoline moiety, which are significant for its biological interactions. The molecular weight is approximately 411.502 g/mol, and it typically exhibits a purity of around 95% in research applications.

Biological Activity

Mechanism of Action

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in pain modulation and inflammation. Its structural components suggest potential activity as a TRPV1 antagonist, which could lead to analgesic effects without the typical side effects associated with conventional pain medications .

Pharmacological Studies

Recent studies have explored the compound's efficacy in preclinical models. For instance, it has been evaluated for its ability to inhibit capsaicin-induced pain responses, demonstrating significant antagonistic activity at low concentrations . The structure-activity relationship (SAR) studies have shown that modifications to the molecular framework can enhance its potency and selectivity for specific biological targets.

Data Table: Summary of Biological Activities

Case Studies

A notable case study involved the administration of this compound in rodent models of neuropathic pain. The results indicated a significant reduction in pain sensitivity compared to control groups treated with saline. The compound's effects were attributed to its action on TRPV1 receptors, which are crucial in mediating nociceptive signals.

Another study focused on the compound's anti-inflammatory properties. It was observed that treatment led to decreased levels of pro-inflammatory cytokines in serum samples from treated animals, suggesting a modulatory effect on immune responses .

Comparison with Similar Compounds

Research Findings and Implications

- Structural Optimization: The tetrahydroquinoline core offers a rigid scaffold for target engagement, distinct from the flexible tetrahydrobenzo[b]thiophene or planar triazine systems.

- Synthetic Challenges: Selective functionalization of polycyclic systems (e.g., avoiding side reactions at similar reactive sites) remains a hurdle, as noted in .

- Knowledge Gaps: Direct pharmacological data for the target compound are absent in the provided evidence. Further studies should prioritize assays comparing its activity to 7a–7d and pyrazolo-triazine derivatives.

Preparation Methods

Reductive Amination of 3,4-Dimethoxybenzaldehyde

A common route involves reducing 3,4-dimethoxybenzaldehyde (commercially available) to the corresponding amine.

- Procedure :

- Yield : ~85% (white crystalline solid).

- Characterization :

Synthesis of 1-Isobutyryl-1,2,3,4-Tetrahydroquinolin-7-Amine

Cyclization to Form Tetrahydroquinoline Core

Tetrahydroquinoline derivatives are typically synthesized via the Skraup or Doebner-Miller reactions.

Isobutyrylation at the 1-Position

- Acylation Protocol :

- Yield : ~78% (off-white powder).

- Characterization :

Urea Bond Formation Strategies

Carbodiimide-Mediated Coupling

- EDCl/HOBt Method :

- Yield : ~65% (colorless solid).

- Purity : >98% (HPLC, C18 column, acetonitrile/water 70:30).

Phosgene Derivative Approach

- Triphosgene Reaction :

- Yield : ~60% (slightly lower due to side reactions).

Optimization Challenges and Solutions

Steric Hindrance Mitigation

The isobutyryl group at the 1-position of tetrahydroquinoline creates steric bulk, reducing coupling efficiency. Strategies include:

Protection of Amine Groups

During acylation, the 7-amine group must remain unprotected. Use of Boc-protected intermediates prevents unwanted side reactions:

- Boc Protection :

Analytical Data and Validation

Spectroscopic Characterization

Purity Assessment

- HPLC Conditions :

- Column: C18, 5 μm, 4.6 × 150 mm.

- Mobile Phase: Gradient from 50% to 90% acetonitrile in water over 20 minutes.

- Retention Time: 12.3 minutes.

Q & A

Basic: What are the recommended synthetic routes for 1-(3,4-Dimethoxybenzyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Tetrahydroquinoline Core Preparation : Start with 7-amino-1,2,3,4-tetrahydroquinoline. Protect the amine group using Boc anhydride, followed by isobutyryl chloride acylation at the 1-position .

Urea Linkage Formation : React the acylated tetrahydroquinoline with 3,4-dimethoxybenzyl isocyanate under anhydrous conditions (e.g., DCM, 0°C to RT) .

Purification : Use column chromatography (silica gel, EtOAc/hexane gradient) or recrystallization (ethanol/water) to isolate the pure product.

Key Considerations : Optimize reaction time (12–24 hr) and stoichiometry (1:1.2 ratio of amine to isocyanate) to minimize byproducts like biuret formation .

Advanced: How can researchers resolve contradictory activity data reported for this compound in different studies?

Methodological Answer:

Contradictions often arise from:

- Purity Variability : Impurities (e.g., unreacted isocyanate) may skew bioassay results. Validate purity via HPLC (>95%) and ¹H/¹³C NMR .

- Isomerism : Check for regioisomers during urea linkage formation using 2D NMR (NOESY) to confirm substitution patterns .

- Assay Conditions : Standardize in vitro testing (e.g., cell line origin, incubation time). For example, discrepancies in IC₅₀ values against kinase targets may stem from ATP concentration differences .

Actionable Steps : Reproduce studies with rigorously characterized batches and include positive controls (e.g., staurosporine for kinase inhibition) .

Basic: What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve absolute configuration, especially for chiral centers in the tetrahydroquinoline and isobutyryl groups .

- NMR Spectroscopy :

- ¹H NMR: Confirm methoxy protons (δ 3.8–4.0 ppm) and urea NH signals (δ 8.5–9.5 ppm, broad) .

- ¹³C NMR: Identify carbonyl carbons (urea: ~155 ppm; isobutyryl: ~175 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₃₁H₃₈N₄O₅, [M+H]⁺ calc. 559.2812) .

Advanced: What strategies optimize the pharmacokinetic properties of this urea derivative?

Methodological Answer:

- Lipophilicity Adjustment : Replace the 3,4-dimethoxybenzyl group with a 4-fluorobenzyl moiety to lower logP (calculated via ChemDraw) and enhance solubility .

- Metabolic Stability : Introduce deuterium at labile positions (e.g., benzylic hydrogens) to slow CYP450-mediated oxidation .

- In Vitro ADME Screening :

- Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .

- Plasma Protein Binding : Use equilibrium dialysis to assess free fraction (%) .

Basic: What in vitro assays are recommended for initial biological screening?

Methodological Answer:

- Kinase Inhibition : Screen against RET kinase (implicated in cancer) using a fluorescence-based assay (Z′-LYTE® kinase kit) at 1–10 μM .

- Cytotoxicity : Test in HeLa or MCF-7 cells via MTT assay (48 hr exposure, IC₅₀ calculation) .

- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., FPRL-1, given structural similarity to known modulators) .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

Core Modifications :

- Vary the tetrahydroquinoline substituents (e.g., isobutyryl vs. acetyl) to assess impact on RET kinase inhibition .

Urea Linkage Alternatives : Replace urea with thiourea or amide groups to evaluate hydrogen-bonding requirements .

Data Analysis :

- Use PCA (Principal Component Analysis) to correlate structural descriptors (e.g., Hammett σ, molar refractivity) with activity .

- Example SAR Table :

| Substituent (R) | RET IC₅₀ (nM) | logP |

|---|---|---|

| 3,4-Dimethoxybenzyl | 120 ± 15 | 3.8 |

| 4-Fluorobenzyl | 95 ± 10 | 3.2 |

| Benzyl | 250 ± 30 | 3.5 |

Advanced: What methodologies elucidate the compound’s mechanism of action in neuroinflammatory pathways?

Methodological Answer:

- Molecular Docking : Model interactions with FPRL-1 (PDB ID: 6SN6) using AutoDock Vina. Focus on urea NH binding to Asp106 and π-π stacking with the tetrahydroquinoline .

- Transcriptomics : Treat microglial cells (BV2 line) with 10 μM compound for 24 hr. Perform RNA-seq to identify downregulated pro-inflammatory genes (e.g., TNF-α, IL-6) .

- Pathway Inhibition : Use Western blotting to monitor NF-κB phosphorylation (p65 subunit) in LPS-stimulated macrophages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.